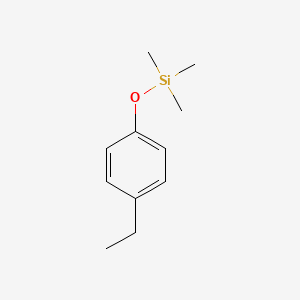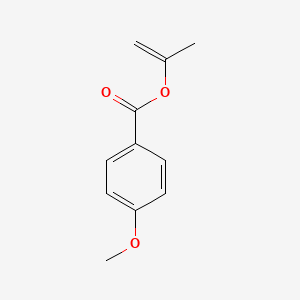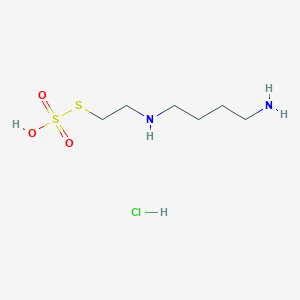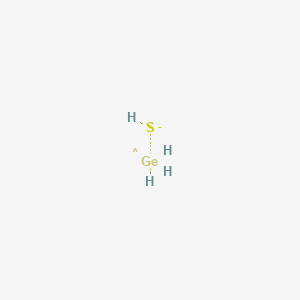
Germanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Germanethiol can be synthesized through the reaction of hydrogen sulfide with monogermyl species. For instance, hydrogen sulfide reacts with monogermylarsine or monogermylphosphine to produce this compound as an intermediate product . Another method involves the reaction of germanium tetrachloride with sodium hydrosulfide, yielding this compound and sodium chloride as by-products .
Industrial Production Methods: Industrial production of this compound typically involves the reaction of germanium tetrachloride with hydrogen sulfide in the presence of a catalyst. This method is favored due to its efficiency and scalability. The reaction is carried out under controlled temperature and pressure conditions to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Germanethiol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form germanium disulfide (GeS₂) using strong oxidizing agents.
Reduction: It can be reduced back to its elemental form using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions where the SH group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Germanium disulfide (GeS₂).
Reduction: Elemental germanium.
Substitution: Various organogermanium compounds depending on the substituent introduced.
Applications De Recherche Scientifique
Germanethiol has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other organogermanium compounds. It is also used in studying the reactivity and properties of germanium-sulfur bonds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of semiconductors and other electronic materials due to its unique electronic properties.
Mécanisme D'action
The mechanism by which germanethiol exerts its effects involves its ability to form strong bonds with metals and other elements. The SH group in this compound can interact with metal ions, forming stable complexes. This property is particularly useful in catalysis and materials science. Additionally, this compound can undergo redox reactions, making it valuable in various chemical processes.
Comparaison Avec Des Composés Similaires
Methanethiol (CH₃SH): A simpler thiol with similar chemical properties but different applications.
Ethanethiol (C₂H₅SH): Another thiol used in the chemical industry, known for its strong odor.
Thiophenol (C₆H₅SH): An aromatic thiol with distinct reactivity due to the presence of the phenyl group.
Uniqueness of Germanethiol: this compound is unique due to the presence of germanium, which imparts distinct electronic and chemical properties compared to other thiols
Propriétés
Numéro CAS |
21847-06-3 |
|---|---|
Formule moléculaire |
GeH4S- |
Poids moléculaire |
108.73 g/mol |
InChI |
InChI=1S/GeH3.H2S/h1H3;1H2/p-1 |
Clé InChI |
ZHDXCPLPPSKBOH-UHFFFAOYSA-M |
SMILES canonique |
[SH-].[GeH3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


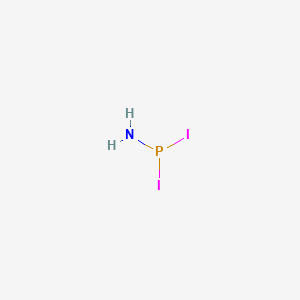
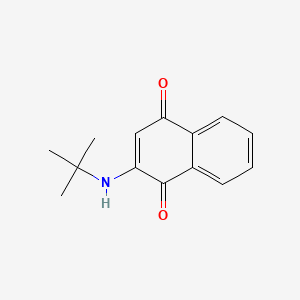
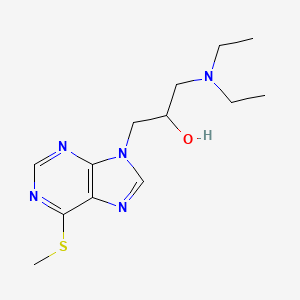
![Bicyclo[3.2.2]nona-3,6-dien-2-one](/img/structure/B14698276.png)
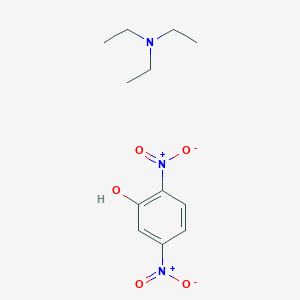

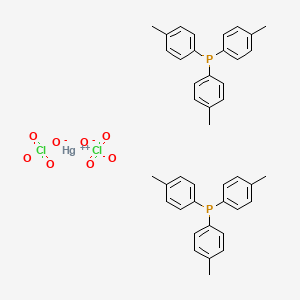
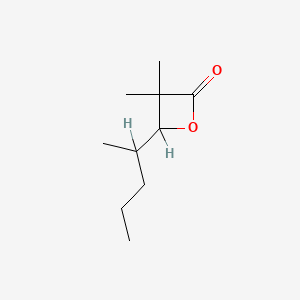
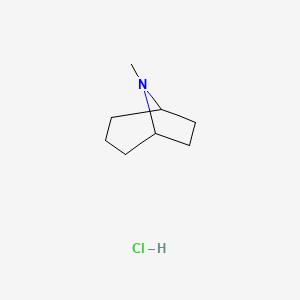
![(2R,3S)-5-[2-(Dimethylamino)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one](/img/structure/B14698310.png)
